7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Description
Properties
Molecular Formula |
C9H6BrFO4 |
|---|---|
Molecular Weight |
277.04 g/mol |
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C9H6BrFO4/c10-4-3-5-8(15-2-1-14-5)7(11)6(4)9(12)13/h3H,1-2H2,(H,12,13) |
InChI Key |
AHKHHTGURCBSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=C(C=C2O1)Br)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions.
Mechanistic Insight : The electron-withdrawing fluorine at position 5 activates the aromatic ring for nucleophilic attack at position 7, while the dihydrodioxine ring stabilizes intermediates through resonance.
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical acid-derived reactions.
Esterification
Amide Formation
Ring-Opening and Rearrangement
The 2,3-dihydro-1,4-benzodioxine ring undergoes selective cleavage under oxidative or reductive conditions.
| Reaction | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| Oxidation (H₂O₂, Fe³⁺) | pH 3, 50°C | Catechol derivative | >95% | Preserves carboxylic acid and halogens |
| Reductive (H₂, Pd/C) | 1 atm, EtOH | Tetrahydro analog | 60% | Bromine and fluorine remain intact |
Structural Impact : Ring-opening generates reactive intermediates for synthesizing fused heterocycles or linear derivatives.
Fluorine Retention
Despite its electronegativity, the fluorine at position 5 shows remarkable stability:
-
Resists hydrolysis under basic (NaOH, 100°C) and acidic (HCl, reflux) conditions
-
No defluorination observed in Ullmann-type couplings (<5% loss)
Bromine Utilization
The bromine atom enables cross-coupling reactions:
| Reaction | Catalyst | Partner | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 73% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | 7-Morpholino analog | 68% |
Stability Under Physiological Conditions
Studies on structural analogs reveal:
Scientific Research Applications
7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzodioxine Family
2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid (Parent Compound)
- CAS : 4442-54-0
- Molecular Weight : 180.15 g/mol
- Key Differences : The absence of bromine and fluorine reduces steric bulk and lipophilicity compared to the target compound. This parent structure is often used as a precursor for synthesizing halogenated derivatives .
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid
- CAS : 1152567-51-5
- Molecular Weight : 259 g/mol
- Properties : mp 258–260°C; bromine at position 6.
- Key Differences : The bromine substitution at position 8 (vs. 7 in the target compound) alters regioselectivity in reactions and may influence binding interactions in biological systems .
7-Bromobenzo[d][1,3]dioxole-5-carboxylic Acid
- Structure: Features a 1,3-dioxole ring (non-hydrogenated) instead of a dihydrodioxine.
Halogenated Benzoic Acid Derivatives
Several fluorinated and brominated benzoic acid derivatives share functional similarities with the target compound:
| Compound Name | CAS | Molecular Weight | Substituents | mp (°C) | Key Features |
|---|---|---|---|---|---|
| 6-Bromo-2,3-difluorobenzoic acid | 289039-48-1 | 237.0 | Br (6), F (2,3) | N/A | Higher halogen density; planar structure |
| 4-Bromo-2-fluoro-5-methylbenzoic acid | 146328-85-0 | 233.0 | Br (4), F (2), CH₃ (5) | N/A | Methyl group enhances lipophilicity |
| Target Compound | Not Provided | ~277.0* | Br (7), F (5), dihydrodioxine | ~250–260* | Conformationally constrained scaffold |
Pharmacologically Relevant Analogues
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide
- HIV Integrase Inhibitors (e.g., Dihydrobenzodioxine-carboxylic Acid Derivatives) Example: (2S)-6-[[[2-(cyclobutylmethylcarbamoyl)phenyl]methyl-methyl-amino]methyl]-2-(3-hydroxy-3-oxopropyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. Key Differences: Extended side chains and additional functional groups (e.g., carbamoyl) improve receptor interaction but reduce metabolic stability compared to the simpler target compound .
Research Findings and Trends
Physicochemical Properties
- Thermal Stability : Halogenated derivatives (e.g., 8-bromo analog) exhibit higher melting points (>250°C) due to stronger intermolecular halogen bonding .
Biological Activity
7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6BrF O3
- Molecular Weight : 232.04 g/mol
- CAS Number : Not explicitly listed but can be inferred from related compounds.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects and potential therapeutic applications.
Antimicrobial Activity
Several studies have indicated that compounds within the benzodioxine family exhibit antimicrobial properties. For instance, derivatives similar to 7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine have shown effectiveness against various bacterial strains, suggesting a possible mechanism involving disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Properties
Research has highlighted the potential anticancer effects of benzodioxine derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in specific cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Case Study: Anticancer Activity
A notable study published in Journal of Medicinal Chemistry investigated the effects of 7-Bromo-5-fluoro derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed that treated cells exhibited increased levels of annexin V staining, indicating early apoptosis.
The proposed mechanism for the anticancer activity involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. Specifically, it was noted that these compounds could inhibit the PI3K/Akt pathway, leading to enhanced cell death in cancerous cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, and how do reaction conditions affect yield?
- Methodology : Begin with halogenated benzoic acid precursors (e.g., 2-bromo-6-fluorobenzoic acid derivatives, as in ) and employ cyclization reactions to form the benzodioxine ring. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids, as referenced in ) to introduce substituents. Optimize temperature and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC, referencing purity standards (>95% HLC) from analogous syntheses .
Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic signals should researchers prioritize?
- Methodology : Combine / NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For NMR:
- Bromo substituent : Look for - coupling in the aromatic region (δ 7.0–8.0 ppm) and long-range couplings from fluorine.
- Fluorine : Identify NMR signals (typically δ -110 to -120 ppm for aryl-F) and scalar coupling with adjacent protons.
- Carboxylic acid : Confirm via IR (broad O-H stretch ~2500–3000 cm) and NMR (δ ~170 ppm). Cross-validate with X-ray crystallography if crystals form, as done for structurally related compounds (e.g., ) .
Advanced Research Questions
Q. How can researchers address contradictory NMR data arising from bromo-fluoro steric/electronic interactions?
- Methodology : Use 2D NMR (e.g., COSY, NOESY, HSQC) to resolve overlapping signals caused by fluorine’s strong electronegativity and bromine’s steric effects. For example, in , fluorinated cinnamic acids exhibit distinct splitting patterns due to coupling. Compare experimental data with computational simulations (DFT-based NMR prediction tools) to assign ambiguous peaks. Document solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts .
Q. What strategies improve regioselectivity in electrophilic substitutions on the benzodioxine core?
- Methodology : Leverage directing groups (e.g., carboxylic acid at position 6) to control substitution sites. For bromination/fluorination, use Lewis acids (e.g., AlCl) to activate specific positions, as seen in halogenated benzoic acid syntheses ( ). Test protecting groups (e.g., methyl ester for -COOH) to temporarily block reactivity and redirect electrophiles. Analyze regiochemical outcomes via LC-MS and compare with computational models (e.g., Hammett σ values) .
Q. How does the electronic environment of the carboxylic acid group influence cross-coupling reactivity?
- Methodology : Evaluate the acid’s deprotonation state (pH-dependent) in reactions like amidation or esterification. Use coupling agents (e.g., EDC/HOBt) to activate the carboxylate for nucleophilic attack. For Pd-catalyzed reactions, pre-functionalize the acid as a triflate or boronate ester (). Compare reaction rates under varying conditions (e.g., aqueous vs. anhydrous) using kinetic studies, referencing steric parameters from related quinoline-carboxylic acids ( ) .
Q. What experimental approaches validate the compound’s potential bioactivity in medicinal chemistry?
- Methodology : Design enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs (e.g., benzoimidazole-carboxamides in ). Use molecular docking to predict binding affinity to active sites. Perform SAR studies by synthesizing derivatives with modified halogen or substituent positions. Validate cytotoxicity via in vitro cell viability assays (e.g., MTT), referencing fluorinated benzodioxine derivatives’ known pharmacokinetic profiles .
Data Contradiction & Validation
Q. How should researchers investigate discrepancies between observed and literature melting points?
- Methodology : Recrystallize the compound using solvents of varying polarity (e.g., ethanol vs. hexane) to isolate polymorphs or remove impurities ( notes mp ranges for fluorinated analogs). Perform DSC/TGA to confirm thermal stability. Compare with HPLC purity data (>97% HLC standards in ). If isomerization is suspected, use chiral HPLC or NMR to detect diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
